2-(Methylsulfinyl)ethanamine hydrochloride

Vue d'ensemble

Description

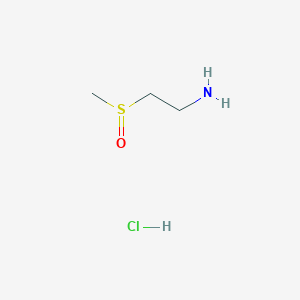

2-(Methylsulfinyl)ethanamine hydrochloride is a chemical compound with the molecular formula C3H9NOS. It is known for its unique structural properties, which include a methylsulfinyl group attached to an ethanamine backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)ethanamine hydrochloride typically involves the reaction of sodium methyl mercaptide with 2-chloroethylamine hydrochloride. This reaction results in the formation of 2-(thiomethyl)ethanamine hydrochloride, which is then oxidized to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a crystalline powder form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylsulfinyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced to form sulfide derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted ethanamine derivatives.

Applications De Recherche Scientifique

Neurotransmitter Modulation

Research indicates that 2-(Methylsulfinyl)ethanamine hydrochloride may play a role in modulating neurotransmitter systems. Its interactions with enzymes involved in neurotransmitter synthesis and degradation suggest potential therapeutic roles in treating mood disorders such as depression and anxiety. The sulfinyl group may enhance its ability to cross biological membranes, improving bioavailability and efficacy.

Antimicrobial Properties

The compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents. Studies have shown that it can inhibit the growth of various pathogens, although detailed mechanisms of action remain to be elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. This could position it as a potential therapeutic agent for inflammatory conditions, although clinical studies are required to confirm these effects.

Applications in Organic Synthesis

The unique structural characteristics of this compound allow it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. These properties are valuable in synthetic organic chemistry for developing pharmaceuticals where modifications to the amine or sulfinyl groups can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Mood Disorders

A study investigated the effects of this compound on neurotransmitter levels in animal models of depression. Results indicated significant modulation of serotonin and dopamine levels, suggesting its potential as an antidepressant.

Case Study 2: Antimicrobial Activity

In vitro studies showed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent.

Mécanisme D'action

The mechanism of action of 2-(Methylsulfinyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form covalent bonds with electrophiles, leading to the formation of stable products .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Methylsulfonyl)ethanamine hydrochloride

- 2-(Ethylsulfonyl)ethanamine hydrochloride

- 2-(Methanesulfonyl)ethanamine hydrochloride

Uniqueness

2-(Methylsulfinyl)ethanamine hydrochloride is unique due to its specific structural features, which include the presence of a methylsulfinyl group. This structural characteristic imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Activité Biologique

2-(Methylsulfinyl)ethanamine hydrochloride, also known by its CAS number 60501-55-5, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of sodium methyl mercaptide with 2-chloroethylamine hydrochloride. This method provides a straightforward approach to producing the compound, which can be utilized in various biological assays and applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness in inhibiting their growth.

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory activity, making it a potential candidate for therapeutic applications in conditions characterized by inflammation.

- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, leading to reduced proliferation of microbial and cancer cells.

- Modulation of Inflammatory Pathways : By influencing various signaling pathways related to inflammation, this compound could help mitigate inflammatory responses in tissues.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

- Cytotoxicity Assays : A recent investigation evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate cytotoxicity compared to standard chemotherapeutic agents .

- Anti-inflammatory Studies : In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

| Activity | Description | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | MIC: 50 - 200 µg/mL |

| Cytotoxicity | Reduces viability of cancer cells (e.g., HeLa cells) | IC50: Moderate (exact value TBD) |

| Anti-inflammatory | Decreases pro-inflammatory cytokine production | Not quantified |

Propriétés

IUPAC Name |

2-methylsulfinylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS.ClH/c1-6(5)3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZPEKSMCMSPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440256 | |

| Record name | 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-19-5 | |

| Record name | 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfinylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.